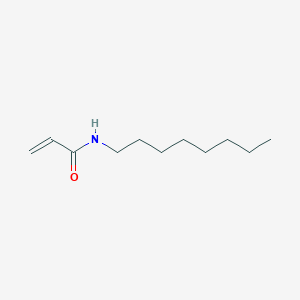

N-辛基丙烯酰胺

描述

Stimuli-responsive Properties of NIPAAm-co-AAc Oligomers

The research on stimuli-responsive properties of oligomers composed of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc) has shown that the introduction of amino acid peptides can significantly alter the thermal response of these materials. The oligomers were synthesized through free radical polymerization, and the conjugation with mono-, di-, and tri-peptides was achieved using a water-soluble carbodiimide. The study found that the lower critical solution temperatures (LCSTs) of the amino acid conjugates were lower at pH 4.0 compared to the unconjugated oligomer. However, at pH 7.4, only mono- and di-peptide conjugates displayed LCSTs, with tri-peptide conjugates not showing LCST except for one specific sequence. This research highlights the potential of using peptide conjugation to tailor the thermal properties of polymeric materials for various applications .

Polymerization of N-Octadecylacrylamide in LB Multilayers

The polymerization of N-octadecylacrylamide (ODA) in Langmuir-Blodgett (LB) multilayers has been explored as a method to create uniform thin films with high stability against solvents. The ODA monomer was able to form a stable solid condensed monolayer on a water surface, which could then be transferred onto solid supports. Upon polymerization through ultra-violet irradiation, the resulting multilayers exhibited a significant difference in solubility compared to the monomer form, suggesting potential applications as a deep UV-sensitive negative resist. This study demonstrates the utility of LB technique in fabricating polymer thin films with precise control over the molecular arrangement and stability .

Reactive Copolymers of N-(2-hydroxypropyl)methacrylamide

The synthesis and characterization of reactive copolymers containing N-(2-hydroxypropyl)methacrylamide and methacryloylated derivatives of amino acids such as L-leucine and L-phenylalanine have been reported. These copolymers were characterized by their content of active groups, intrinsic viscosity, and the rate constant of aminolysis with tert-butylamine. The study also investigated the effects of copolymer structure, diamine, and reaction conditions on the polymeranalogous reactions. The findings from this research contribute to the understanding of how copolymer composition can influence the reactivity and properties of the resulting materials, which is crucial for designing polymers for specific applications .

Synthesis and Characterization of N-(p-hydroxyphenyl)methacrylamide

The successful synthesis of N-(p-hydroxyphenyl)methacrylamide with a high yield of 86% has been achieved through the reaction of methacryloyl chloride with p-aminophenol. The study discussed the methods for separating and purifying the product and explored the factors influencing the synthesis. The final product was characterized using various spectroscopic techniques, including FT-IR, 1H NMR, MS spectra, and elemental analysis. This research provides a detailed methodology for the synthesis of this compound, which could be valuable for further studies and applications in polymer chemistry .

Thermoresponsive Nanostructures by Self-assembly

The synthesis of a poly(N-isopropylacrylamide)-lipid conjugate and its application in creating thermoresponsive lipid mesophases has been described. The conjugate was synthesized by activating poly(N-isopropylacrylamide) with an active ester, which was then used to form an amphiphilic conjugate with a phospholipid. The resulting quaternary phases were capable of self-assembling into liquid crystalline gels with an expanded lamellar structure at room temperature. Temperature changes induced reversible transitions between different structures, as characterized by polarized optical microscopy and small-angle X-ray scattering (SAXS). This study showcases the potential of poly(N-isopropylacrylamide) conjugates in the design of smart materials that respond to temperature changes .

科学研究应用

HPMA 共聚物和药物递送

- HPMA 共聚物开发:N-(2-羟基丙基)甲基丙烯酰胺 (HPMA) 共聚物已被开发用于递送生物活性化合物,尤其是抗癌药物。它们已被用于设计智能水凝胶和改性生物材料和蛋白质表面,表明它们在癌症和肌肉骨骼疾病的大分子治疗中具有重要作用 (Kopeček & Kopec̆ková, 2010).

生物相容性和细胞摄取

- 生物医学中的聚(N-异丙基丙烯酰胺):聚(N-异丙基丙烯酰胺) 的生物相容性和细胞摄取机制已在各种细胞中得到探索,包括巨噬细胞和上皮细胞。这项研究为聚(N-异丙基丙烯酰胺) 在药物递送和其他生物医学领域中的开发和临床应用提供了至关重要的信息 (Guo 等,2017).

HPMA 共聚物的分子成像

- 药物递送的可视化:HPMA 共聚物已被用于分子成像技术,以研究药物递送机制,包括动物模型和人类患者的细胞内药物递送和生物分布。这项研究突出了 HPMA 共聚物在药物递送系统可视化中的重要性 (Lu,2010).

基于聚合物的应用

- 电泳 DNA 纯化:丙烯酰胺和 N-烷基丙烯酰胺的共聚物,包括 N-辛基丙烯酰胺,已被开发用于电泳 DNA 纯化。这些聚合物选择性地从 DNA 中去除蛋白质,表明它们在遗传分析应用中的潜力 (Chiesl 等,2005).

眼科应用

- 眼部生物相容性:聚 N-异丙基丙烯酰胺 (pNIPAM) 已被研究其在兔眼玻璃体内注射的安全性,表明其作为视网膜疾病生物粘合剂的潜力 (Lima 等,2016).

两亲性聚合物纳米粒子

- 药物载体潜力:一种疏水改性的生物相容性共聚物,包括 N-辛基丙烯酰胺,在水溶液中形成胶束聚集体。这一特性使其成为药物包封和释放的有希望的候选者,尤其是疏水性药物 (Dutta 等,2009).

安全和危害

Acrylamide, a related compound, is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .

属性

IUPAC Name |

N-octylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGZKFQMWZYCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064955 | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octylacrylamide | |

CAS RN |

10124-68-2 | |

| Record name | N-Octylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

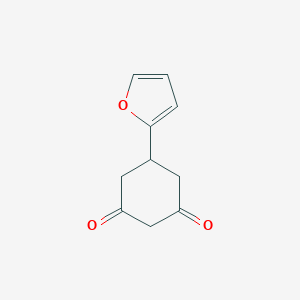

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)